![molecular formula C21H24N2O4 B2635910 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide CAS No. 921868-64-6](/img/structure/B2635910.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide is a complex organic compound that may have various applications in scientific research, particularly in the field of medicinal chemistry and drug development. Due to the restrictions placed on the scope of this inquiry, the focus will be on the synthesis, structural analysis, and potential biological activity implications of similar compounds or related chemical structures.
Radiolabelled Compounds for Imaging : A study developed radiolabelled nonpeptide angiotensin II antagonists, demonstrating the utility of complex organic compounds in the development of imaging agents for biological receptors. These agents can be used in medical diagnostics, including positron emission tomography (PET) scans to visualize angiotensin II, AT1 receptor distributions in vivo (Hamill et al., 1996).
Serotonin-3 Receptor Antagonists : Research into the design and synthesis of compounds with potent serotonin-3 (5-HT3) receptor antagonistic activity has led to the development of several derivatives, highlighting the potential for compounds with complex structures in the development of new therapeutic agents. These findings are indicative of the broader applications of complex organic molecules in drug discovery processes (Kuroita, Sakamori, & Kawakita, 1996).
Pericyclic Reactions for New Compounds : A study using pericyclic reactions for the synthesis of new 1,3-oxazepine compounds from imines showcases the significance of complex chemical reactions in creating new structures that might have biological applications, including as antibiotics. This research exemplifies the innovative approaches to synthesizing novel compounds that could have significant scientific and therapeutic applications (Abood, 2010).
Antimicrobial Screening of Derivatives : The synthesis and antimicrobial screening of a series of compounds, including N-substituted derivatives, show the potential of complex organic molecules in contributing to the development of new antimicrobial agents. These studies highlight the importance of chemical synthesis in creating compounds with potential therapeutic applications (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-23-17-10-9-15(12-18(17)27-13-21(2,3)20(23)25)22-19(24)14-7-6-8-16(11-14)26-4/h6-12H,5,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFAZBDJVMPELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide |
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